2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an acetamide, a furan ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The furan ring can be introduced through a subsequent reaction involving the appropriate furan derivative. The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially altering its chemical and physical properties.
Scientific Research Applications
2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: The compound is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The furan ring and acetamide group can also contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing furan rings, such as furfural and furan-2-carboxylic acid, have similar reactivity and can be used in similar synthetic applications.
Acetamides: Other acetamide derivatives, such as N-phenylacetamide and N-methylacetamide, have similar structural features and can be used as building blocks in organic synthesis.
Uniqueness
What sets 2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide apart is the unique combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10-3-5-12(6-4-10)17-14(20)9-23-16-19-18-15(22-16)13-7-8-21-11(13)2/h3-8H,9H2,1-2H3,(H,17,20) |
InChI Key |
IVYIEWZJQKJVBB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=C(OC=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=C(OC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.